Structural & Physicochemical Differentiation from Parent Pyrazine
The addition of an imidazole ring to the 5,6-dimethylpyrazin-2-amine core results in a compound with significantly altered physicochemical properties compared to its simpler analog [1]. The target compound has a molecular weight of 189.22 g/mol and an XLogP3 value of 0.1, while 5,6-dimethylpyrazin-2-amine has a molecular weight of 123.16 g/mol and an XLogP3 of 0.2 [1][2]. The increase in hydrogen bond donors (from 1 to 2) and acceptors (from 3 to 5) is a direct consequence of the imidazole group and fundamentally alters its potential for intermolecular interactions [1].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 189.22 g/mol; XLogP3: 0.1; H-Bond Donors: 2; H-Bond Acceptors: 5 |
| Comparator Or Baseline | 5,6-Dimethylpyrazin-2-amine (MW: 123.16 g/mol; XLogP3: 0.2; H-Bond Donors: 1; H-Bond Acceptors: 3) |
| Quantified Difference | Molecular Weight increase of 53.6%; XLogP3 decrease of 0.1; Additional H-Bond Donor/Acceptor |
| Conditions | Computed properties from PubChem |
Why This Matters
This data demonstrates a material difference in molecular properties, justifying procurement of the specific imidazole-containing compound for research where enhanced binding interactions or altered solubility are required.
- [1] PubChem. (2026). 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/65409-30-5 View Source
- [2] PubChem. (2026). 5,6-Dimethylpyrazin-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/222763 View Source
